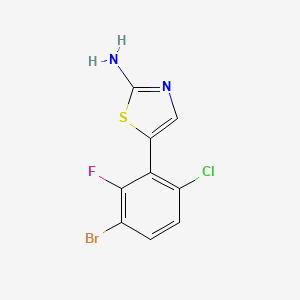
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a thiazole ring. The unique combination of these halogens and the thiazole structure imparts specific chemical and biological properties to the compound .
Métodos De Preparación
The synthesis of 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring.
Thiazole Formation: Cyclization reaction to form the thiazole ring.
Amine Introduction: Introduction of the amine group to the thiazole ring.
The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparación Con Compuestos Similares
Similar compounds to 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine include other halogenated thiazole derivatives. Some examples are:
- 5-(3-Bromo-2-chloro-6-fluorophenyl)thiazol-2-amine
- 5-(3-Fluorophenyl)thiazol-2-amine
- 5-(3-Bromo-6-methoxy-2-methylphenyl)thiazol-2-amine
These compounds share similar structural features but differ in the specific halogen or functional groups attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H5BrClFN2S |
|---|---|
Peso molecular |
307.57 g/mol |
Nombre IUPAC |
5-(3-bromo-6-chloro-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5BrClFN2S/c10-4-1-2-5(11)7(8(4)12)6-3-14-9(13)15-6/h1-3H,(H2,13,14) |
Clave InChI |
CNQQARVSQLJIJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)C2=CN=C(S2)N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















